molecular formula C26H29N3O3 B2790569 N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-68-2

N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2790569
CAS No.: 919972-68-2
M. Wt: 431.536
InChI Key: NXSLIWNMJNSIRQ-UHFFFAOYSA-N
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Description

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a complex organic compound with the molecular formula C26H29N3O3 and a molecular weight of 431.536 This compound is characterized by its unique structure, which includes a benzimidazole core, a furan ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the butyl chain: The benzimidazole core is then alkylated with a 4-(3,5-dimethylphenoxy)butyl halide in the presence of a base such as potassium carbonate.

    Introduction of the furan ring: The final step involves the coupling of the intermediate with 2-furylcarboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The benzimidazole core can be reduced to form a dihydrobenzimidazole derivative.

    Substitution: The dimethylphenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethylphenoxy group.

Scientific Research Applications

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and dimethylphenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,4-Phenylenebis[2-(3,5-dimethylphenoxy)acetamide]
  • 4-(Dimethylamino)pyridine
  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid

Uniqueness

N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a dimethylphenoxy group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

N-[1-[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-18-15-19(2)17-21(16-18)31-13-7-6-12-29-23-10-5-4-9-22(23)28-25(29)20(3)27-26(30)24-11-8-14-32-24/h4-5,8-11,14-17,20H,6-7,12-13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSLIWNMJNSIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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